molecular formula C21H20FN3O2 B11014569 [4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B11014569
M. Wt: 365.4 g/mol
InChI Key: PKTODHPSJAMKCX-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound with the molecular formula C21H20FN3O2. It is characterized by the presence of a fluorophenyl group, a piperazine ring, and an isoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor binding studies or as a probe for investigating enzyme mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine and isoxazole rings contribute to the overall stability and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE: Similar in structure but with a different position of the fluorine atom on the phenyl ring.

    4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: Contains a chlorine atom instead of fluorine.

    4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE: Features a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective therapeutic agent compared to its analogs.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-5-3-2-4-6-16)21(26)25-13-11-24(12-14-25)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3

InChI Key

PKTODHPSJAMKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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